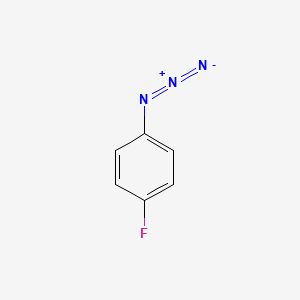

1-Azido-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFLTICYUZLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447110 | |

| Record name | 1-azido-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-02-4 | |

| Record name | 1-azido-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-fluorophenyl azide molecular weight and formula

Dual-Modality Probe for Photoaffinity Labeling and

Executive Summary

4-Fluorophenyl azide (4-FPA) is a bifunctional chemical probe widely utilized in chemical proteomics and fragment-based drug discovery (FBDD). Unlike standard alkyl azides used solely for "click" chemistry, 4-FPA possesses a conjugated aromatic system that enables photoactivation (generating reactive nitrenes for covalent crosslinking) and a fluorine substituent that serves as a sensitive, background-free

This guide details the physicochemical properties, safety protocols, and experimental workflows for utilizing 4-FPA in target identification and structural biology.

Physicochemical Profile

The following data characterizes the neat compound. Note that for safety reasons, 4-FPA is frequently supplied and handled as a solution (e.g., 0.5 M in tert-butyl methyl ether).

| Parameter | Value | Technical Note |

| IUPAC Name | 1-Azido-4-fluorobenzene | |

| CAS Number | 3296-02-4 | |

| Molecular Formula | ||

| Molecular Weight | 137.11 g/mol | Monoisotopic Mass: 137.04 |

| Appearance | Pale yellow to brown liquid | Darkens upon oxidation/light exposure |

| Boiling Point | ~50°C at 5 mmHg | WARNING: Risk of explosion upon heating.[1][2][3] |

| Density | ~1.22 g/mL | |

| C/N Ratio | 2.0 | High Energy Hazard (See Section 3) |

| Relative to |

Critical Safety: The "Rule of Six" Violation

STOP AND READ: Organic azides are potentially explosive.[4][5] A standard safety heuristic is the "Rule of Six," which states that the number of carbon atoms (

For 4-fluorophenyl azide (

-

Never distill neat 4-FPA to dryness.

-

Store as a dilute solution (< 1 M) in a chemically inert solvent (MTBE or Toluene).

-

Protect from light (amber vials) and heat (< -20°C storage recommended).[4]

-

Avoid contact with strong acids (risk of forming hydrazoic acid,

).[4]

Mechanistic Utility

4-FPA operates through two distinct mechanisms depending on the energy input (Light vs. Chemical Catalyst).

Pathway A: Photoaffinity Labeling (PAL)

Upon irradiation with UV light (typically 254–365 nm), the azide moiety releases molecular nitrogen (

Diagram 1: Photoactivation Pathway The following diagram illustrates the bifurcation between productive insertion and ring-expansion side reactions (a common cause of background labeling).

Caption: Photolysis of 4-FPA generates a singlet nitrene. While direct insertion is desired, ring expansion to electrophilic dehydroazepines can occur, reacting with nucleophiles (e.g., Lysine).

Pathway B: F-NMR Reporter

The fluorine atom acts as a bioisostere for hydrogen but provides a distinct NMR signal.

-

Zero Background: Biological systems do not contain endogenous fluorine.

-

Sensitivity:

F has 83% of the sensitivity of -

Chemical Shift Anisotropy: Binding to a protein target changes the local electronic environment, causing a measurable chemical shift perturbation (CSP) or line broadening, confirming ligand engagement.

Synthesis Workflow (Diazotization)

Note: Synthesis should only be performed by trained personnel in a fume hood behind a blast shield.

Reaction: 4-Fluoroaniline +

-

Diazonium Formation: Dissolve 4-fluoroaniline in 6M HCl at 0°C. Add

dropwise. Maintain temp < 5°C to prevent diazonium decomposition. -

Azidation: Treat the diazonium salt with sodium azide (

) buffered with sodium acetate. Nitrogen gas evolves vigorously. -

Extraction: Extract into diethyl ether or MTBE. Wash with dilute NaOH to remove phenolic byproducts.

-

Purification: Silica plug filtration (Do not distill).

Caption: Standard Sandmeyer-type synthesis route. Temperature control is critical to prevent premature decomposition.

Experimental Protocol: Photoaffinity Labeling

Objective: Map the binding site of a small molecule inhibitor functionalized with 4-FPA.

Materials

-

Probe: Ligand-Linker-4FPA conjugate (10 µM).

-

Protein: Recombinant target (1 µM).

-

UV Source: Handheld UV lamp (365 nm) or photoreactor.

-

Buffer: PBS, pH 7.4.[6]

Step-by-Step Methodology

-

Equilibration: Incubate the protein and the 4-FPA probe in a 96-well plate (on ice) for 30 minutes. This allows the non-covalent affinity complex to form.

-

Control: Include a sample with excess "cold" (non-labeled) competitor to prove specific binding.

-

-

Irradiation: Expose the samples to UV light (365 nm) for 5–10 minutes at 4°C.

-

Note: 365 nm is preferred over 254 nm to minimize UV damage to the protein itself.

-

-

Quenching: Add a reducing loading buffer (containing DTT or

-mercaptoethanol) to quench remaining nitrenes and denature the protein. -

Analysis:

-

In-Gel Fluorescence: If the probe also contains a fluorophore (or alkyne for subsequent Click-chemistry tagging).

-

Mass Spectrometry: Digest the protein with trypsin. Look for a mass shift corresponding to the probe molecular weight on specific peptide fragments.

-

References

-

Sigma-Aldrich. (n.d.). This compound solution Product Sheet. Retrieved from [2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10887974, this compound. Retrieved from

-

Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. Retrieved from

- Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron. (General mechanism reference).

-

CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved from

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from

Sources

- 1. This compound | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-叠氮基-4-氟苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: Comparative Photochemistry and Application Utility of Phenyl Azide vs. p-Fluorophenyl Azide

This guide provides a rigorous technical comparison between Phenyl Azide and p-Fluorophenyl Azide , focusing on their photochemical mechanisms, utility in photoaffinity labeling (PAL), and synthetic protocols.

Executive Summary

In drug discovery and proteomic mapping, aryl azides are the most widely used class of photophores due to their small size and ease of synthesis. However, their utility is bifurcated by a critical photochemical limitation: Ring Expansion .

While Phenyl Azide (

This guide details the mechanistic divergence, synthetic pathways, and experimental protocols for both reagents.

Part 1: Electronic and Structural Fundamentals

The fundamental difference between these two moieties lies in the electronic influence of the substituent on the aromatic ring, which dictates the stability of the nitrene intermediate.

| Feature | Phenyl Azide (H-Substituted) | p-Fluorophenyl Azide (F-Substituted) |

| Formula | ||

| Hammett Constant ( | 0.00 | 0.06 (Inductive withdrawal, Resonance donation) |

| Steric Demand (Van der Waals) | Low ( | Moderate ( |

| UV Absorption ( | ||

| Lipophilicity ( | 0.00 | 0.14 (Slightly more lipophilic) |

The "Fluorine Effect"

Fluorine is unique; it is highly electronegative (inductively electron-withdrawing) but possesses lone pairs that can donate electron density via resonance. In the context of the azide group:

-

Ground State: The p-fluoro substituent slightly stabilizes the azide dipole.

-

Excited State: It alters the energy gap between the singlet and triplet nitrene states. However, unlike ortho-fluorines (found in perfluorophenyl azides), a single para-fluorine is spatially too distant to sterically block the ring expansion pathway effectively.

Part 2: Photochemical Mechanism (The Core Divergence)

The critical failure mode of aryl azides is the rearrangement of the Singlet Nitrene into a Benzazirine and subsequently a Ketenimine (1,2-didehydroazepine) .

-

Phenyl Azide: Rapidly rearranges to the ketenimine. This species is a long-lived electrophile that reacts preferentially with nucleophiles (water, buffer amines) rather than inserting into the target protein's C-H bonds. This results in high "waste" and low labeling yields.

-

p-Fluorophenyl Azide: Still undergoes ring expansion to form fluorinated dehydroazepines. However, the fluorine atom destabilizes the transition state slightly more than hydrogen, marginally improving the lifetime of the nitrene. Crucially, it does not achieve the "Singlet Nitrene Stabilization" seen in perfluorophenyl azides (PFPA).

Pathway Visualization

The following diagram illustrates the competing pathways. Note that p-Fluorophenyl azide largely follows the "Ring Expansion" path, similar to Phenyl Azide.

Caption: Photochemical fate of Phenyl and p-Fluorophenyl Azides. Both species predominantly suffer from ring expansion (Red Path), reducing labeling efficiency compared to perfluorinated analogs.

Part 3: Application Utility & Performance

If p-fluorophenyl azide still suffers from ring expansion, why is it used?

Structural Mimicry (Genetic Code Expansion)

This is the primary use case for p-fluorophenyl azide (specifically as p-azido-L-phenylalanine or pAzF ).

-

Phenyl Azide: The parent molecule.

-

p-Fluoro: The fluorine atom is small enough that pAzF is accepted by engineered aminoacyl-tRNA synthetases. It mimics the size of Tyrosine or Phenylalanine better than the bulky perfluorophenyl group.

-

Result: Researchers accept lower photochemical efficiency (due to ring expansion) in exchange for the ability to genetically encode the probe into live cells with minimal structural perturbation.

Spectral Shift

The p-fluoro substitution causes a slight bathochromic shift.

-

Phenyl Azide:

nm. Irradiation often requires 254 nm light, which damages DNA and proteins (Tyrosine/Tryptophan absorption). -

p-Fluoro: Can often be activated effectively at 300–310 nm (UV-B). This "softer" UV reduces background damage to the biological sample during the crosslinking step.[1]

Comparison Table: Photoaffinity Labeling (PAL)

| Parameter | Phenyl Azide | p-Fluorophenyl Azide | Perfluorophenyl Azide (Ref) |

| C-H Insertion Efficiency | Low (< 30%) | Low-Moderate | High (> 70%) |

| Nucleophile Sensitivity | High (Scavenged by buffer) | High | Low |

| Irradiation Wavelength | 254 nm (Hard UV) | 300–312 nm (Medium UV) | 300–350 nm |

| Primary Byproduct | Dehydroazepine (Ketenimine) | Fluorinated Dehydroazepine | None (Direct Insertion) |

Part 4: Experimental Protocols

Protocol A: Synthesis of p-Fluorophenyl Azide

Rationale: Aryl azides are synthesized from their corresponding anilines via diazotization followed by nucleophilic substitution with sodium azide.

Reagents:

-

p-Fluoroaniline (10 mmol)

-

Sodium Nitrite (

, 15 mmol) -

Sodium Azide (

, 15 mmol) -

Hydrochloric Acid (6 M)

-

Solvent: Water/Ethanol

Step-by-Step Workflow:

-

Diazotization: Dissolve p-fluoroaniline in 20 mL of 6 M HCl. Cool the solution to 0–4°C in an ice bath. (Temperature control is critical to prevent diazonium decomposition).[2]

-

Nitrite Addition: Dropwise add a solution of

(dissolved in minimal water) while stirring. Maintain temp < 5°C. Stir for 30 mins. The solution should turn clear/yellowish. -

Azidation: Dissolve

in 10 mL water. Add this dropwise to the diazonium salt solution.-

Observation: Vigorous evolution of

gas will occur.

-

-

Extraction: Stir for 1 hour at room temperature. Extract the product 3x with Diethyl Ether or Ethyl Acetate.

-

Purification: Wash organic layer with saturated

and Brine. Dry over -

Storage: Store in the dark at -20°C.

Protocol B: Photo-Crosslinking (In Vitro)

Rationale: This protocol assumes the azide is attached to a ligand (e.g., a drug analog).

-

Equilibration: Incubate the protein target (

) with the p-fluorophenyl azide probe (-

Note: Avoid Tris or buffers with primary amines if possible, as they scavenge the ketenimine intermediate if ring expansion occurs.

-

-

Irradiation: Place samples on ice in a quartz cuvette or open 96-well plate.

-

Source: Handheld UV lamp (302 nm or 312 nm).

-

Distance: 2–5 cm.

-

Time: 5–10 minutes. (Longer exposure degrades the protein).

-

-

Quenching: Add DTT (10 mM) or an excess of ligand to stop non-specific reactions.

-

Analysis: Proceed to SDS-PAGE or Mass Spectrometry.

Part 5: Safety & Handling (Critical)

1. Explosivity:

All organic azides are potentially explosive. The "Rule of Six" applies:

-

Phenyl Azide (

): Ratio = 6/3 = 2. Unstable/Explosive. -

p-Fluorophenyl Azide (

): Ratio = 6/3 = 2. Unstable/Explosive. -

Directive: Never concentrate these compounds to dryness if the total mass exceeds 500 mg. Always store in solution when possible.

2. Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Handle in a fume hood.

3. Light Sensitivity: Both compounds are photolabile. All synthesis and handling must be performed under amber light or in vessels wrapped in aluminum foil.

References

-

Mechanism of Ring Expansion: Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[3] Chemical Reviews. Link

-

Fluorinated Azides in PAL: Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. Link

-

p-Azido-L-phenylalanine Characterization: Chin, J. W., et al. (2002).[4] Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli.[4] JACS.[4] Link

-

General Synthesis of Aryl Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition. Link

-

Photochemistry Comparison: Schnapp, K. A., et al. (1993).[5] Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry.[5][6] Link

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediat… [ouci.dntb.gov.ua]

- 4. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]

- 5. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Photochemical Dynamics of p-Fluorophenyl Azide: Mechanism, Nitrene Reactivity, and Application

Executive Summary

This technical guide analyzes the photochemistry of p-fluorophenyl azide (PFPA) with a focus on its application in photoaffinity labeling (PAL) and mechanistic physical organic chemistry. While perfluorophenyl azides are often the industry standard for high-efficiency labeling, the p-fluorophenyl derivative serves as a critical model for understanding the electronic modulation of nitrene reactivity. This guide dissects the competition between nitrene C-H insertion and the deleterious ring-expansion pathway, providing researchers with a rigorous framework for experimental design and data interpretation.

Part 1: The Photochemical Engine

Mechanism of Action

The utility of aryl azides relies on the generation of a highly reactive nitrene intermediate upon UV irradiation. However, the efficacy of this reaction is governed by a kinetic competition between productive insertion and non-productive rearrangement.

1. Excitation and Nitrogen Loss

Upon absorption of a photon (typically

2. The Bifurcated Pathway

The singlet nitrene has two primary fates:

-

Path A (Productive): Immediate insertion into a neighboring C-H or N-H bond. This is the desired pathway for crosslinking.

-

Path B (Deleterious Ring Expansion): Rearrangement to a benzazirine and subsequently a 1,2-didehydroazepine (cyclic ketenimine). This species is an electrophile but has a longer lifetime than the nitrene. It preferentially reacts with nucleophiles (e.g., solvent lone pairs, protein surface amines) rather than inserting into C-H bonds, leading to background noise and off-target labeling.

3. Intersystem Crossing (ISC)

If the singlet nitrene fails to react or rearrange, it relaxes via ISC to the triplet nitrene (

Visualization: The Photochemical Cascade

The following diagram illustrates the kinetic competition that defines the success of a p-fluorophenyl azide experiment.

Figure 1: Kinetic pathways of p-fluorophenyl azide photolysis. Green indicates the desired outcome; yellow/grey indicate competing side reactions.

Part 2: The Fluorine Effect (Structure-Activity Relationship)

The presence of the fluorine atom at the para position is not merely incidental; it alters the electronic landscape of the phenyl ring. However, it is crucial to distinguish between mono-fluorinated and per-fluorinated systems.

Electronic Modulation

The fluorine atom is highly electronegative (inductive withdrawal,

-

Singlet Stabilization: The fluorine substituent can slightly stabilize the singlet nitrene relative to the transition state for ring expansion, though less effectively than ortho-substitution found in perfluorophenyl azides.

-

Electrophilicity: The electron-withdrawing nature of fluorine increases the electrophilicity of the nitrene, potentially enhancing the rate of capture by nucleophiles or C-H bonds.

Comparative Performance Table

The following table contrasts p-fluorophenyl azide with its non-fluorinated and perfluorinated counterparts.

| Feature | Phenyl Azide (Unsubstituted) | p-Fluorophenyl Azide | Perfluorophenyl Azide (PFPA) |

| Primary Intermediate | Singlet Nitrene | Singlet Nitrene | Singlet Nitrene |

| Ring Expansion Tendency | High (Major Pathway) | Moderate | Very Low (Suppressed) |

| C-H Insertion Efficiency | Low (<50%) | Moderate | High (>70%) |

| Main Side Product | Dehydroazepine (Tar) | Dehydroazepine / Anilines | Minimal |

| UV Abs (approx.) | ~250 nm | ~250-260 nm | ~260-270 nm |

| Primary Use Case | Basic Model | Mechanistic Probe / Steric Control | High-Yield Proteomics |

Critical Insight: While p-fluorophenyl azide improves upon the parent phenyl azide, it does not fully suppress ring expansion. For applications requiring maximum labeling efficiency with minimal scavenger interference, perfluorophenyl azides are the superior choice due to the "ortho-fluorine effect" which sterically and electronically blocks the formation of the benzazirine intermediate [1, 4].

Part 3: Experimental Protocol for Photoaffinity Labeling

This protocol is designed for the covalent labeling of a target protein using a p-fluorophenyl azide-based probe.

Phase 1: Preparation & Incubation

Reagents:

-

Probe: p-Fluorophenyl azide derivative (dissolved in DMSO).

-

Target: Purified protein or cell lysate (PBS buffer, pH 7.4).

-

Control: Competition sample (excess free ligand).

Step-by-Step:

-

Dark Conditions: Perform all steps under red safety light or low light to prevent premature photolysis.

-

Equilibration: Incubate the probe with the protein sample for 30–60 minutes at 4°C. This allows the non-covalent equilibrium (

) to establish before "locking" the interaction. -

Scavenging (Optional but Recommended): Add a radical scavenger (e.g., glutathione) if the biological system is sensitive to oxidative damage, though this may reduce yield if the scavenger competes for the nitrene.

Phase 2: UV Irradiation

Equipment:

-

UV Lamp: Monochromatic source (e.g., Rayonet) or hand-held UV lamp (365 nm is often too low energy for efficient excitation of simple phenyl azides; 254 nm is effective but damaging; 300–310 nm is the optimal compromise for biological compatibility).

Step-by-Step:

-

Transfer: Place samples in an open-top vessel (quartz cuvette or 96-well plate). Glass absorbs UV <300 nm and must be avoided.

-

Cooling: Place the vessel on ice to minimize thermal degradation and heating from the lamp.

-

Irradiation: Irradiate for 1–10 minutes.

-

Validation: Perform a time-course experiment (0, 1, 5, 10 min) to determine the plateau of labeling efficiency.

-

Distance: Maintain a fixed distance (e.g., 5 cm) to ensure reproducibility.

-

Phase 3: Analysis

-

Click Chemistry (If applicable): If the probe contains an alkyne handle, react with Azide-Fluorophore/Biotin via CuAAC.

-

Separation: Run SDS-PAGE to separate the protein.

-

Detection: In-gel fluorescence scanning or Western Blot (Streptavidin-HRP).

-

MS Identification: Digest the band and perform LC-MS/MS to identify the specific residue of modification.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for photoaffinity labeling using p-fluorophenyl azide probes.

Part 4: Troubleshooting & Optimization

Low Labeling Efficiency

-

Cause: Ring expansion to dehydroazepine is dominating over C-H insertion.

-

Solution: Switch to a Perfluorophenyl Azide or a Trifluoromethyl Phenyldiazirine probe. Diazirines generate carbenes, which do not undergo ring expansion and insert more efficiently into C-H bonds [6].

-

Check: Ensure the buffer does not contain high concentrations of nucleophiles (e.g., Tris buffer contains primary amines) which can scavenge the dehydroazepine intermediate. Use PBS or HEPES.

High Non-Specific Background

-

Cause: Long irradiation times allow the diffusion of the photogenerated intermediate away from the binding site (if the lifetime is long, as with dehydroazepines).

-

Solution: Use "Flash Photolysis" (high intensity, short duration) rather than low-intensity continuous wave irradiation.

Sample Degradation

-

Cause: 254 nm light damages aromatic amino acids (Trp, Tyr) and DNA.

-

Solution: Use a long-pass filter (cutoff <300 nm) to remove high-energy UV, or design the probe with an extended conjugation system to shift

to 350 nm.

References

-

Gritsan, N. P., & Platz, M. S. (2006).[1][2] Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[1][2][3] Chemical Reviews, 106(9), 3844–3867.[1][2] Link

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[4][5][6] The Journal of Organic Chemistry, 55(11), 3640–3647. Link

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Schnell, J. R., et al. (2003). Structure and Reactivity of Organic Intermediates as Revealed by Time-Resolved Infrared Spectroscopy. Journal of the American Chemical Society.[1][5][7] Link

-

Soundararajan, S., et al. (2019). Photoaffinity Labeling in Target- and Binding-Site Identification.[8][9] ACS Chemical Biology. Link

-

Dubinsky, L., et al. (2012). Examination of the Photochemistry of Aryl Azides and Trifluoromethyl Phenyl Diazirines. Bioconjugate Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics, spectroscopy, and computational chemistry of arylnitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kinetics.nsc.ru [kinetics.nsc.ru]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of 1-Azido-4-fluorobenzene

Authored by: Senior Application Scientist

Introduction: The Power of Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a term introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This transformation unites an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][3] Unlike its thermal counterpart, the Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[1][4]

1-Azido-4-fluorobenzene is a valuable building block in this chemistry. The fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) for monitoring reaction progress and characterizing products. Furthermore, the fluorinated phenyl group can impart desirable properties such as increased metabolic stability and altered lipophilicity, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides a detailed exploration of the CuAAC mechanism and a robust, field-proven protocol for the reaction of this compound with a terminal alkyne.

The "Why": Understanding the CuAAC Catalytic Cycle

The remarkable rate acceleration (up to 10⁸-fold over the thermal reaction) and regioselectivity of the CuAAC are direct consequences of the copper(I) catalyst's involvement.[1] A thorough understanding of the mechanism is critical for troubleshooting and optimizing the reaction. The process is not a concerted cycloaddition but a stepwise pathway.[5]

Key Mechanistic Steps:

-

Formation of Copper(I) Acetylide: The catalytic cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. This interaction significantly lowers the pKa of the terminal proton, facilitating its removal by a mild base (often the solvent or an added amine) to form a crucial copper(I) acetylide intermediate.[3]

-

Coordination of the Azide: The organic azide, in this case, this compound, then coordinates to the copper center of the acetylide complex.

-

Cycloaddition: This is the key bond-forming step. The coordinated azide undergoes a regioselective nucleophilic attack by the acetylide carbon onto the terminal nitrogen of the azide. This forms a six-membered copper-containing metallacycle (a cupracycle).[6]

-

Ring Contraction & Product Release: The unstable cupracycle rapidly rearranges and contracts to a more stable five-membered copper-triazolide intermediate.

-

Protonolysis: A proton source in the reaction medium protonates the copper-triazolide, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[3]

This catalytic cycle is visualized in the diagram below.

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Core Components & Experimental Causality

The success of a CuAAC reaction hinges on the careful selection and handling of its core components.

-

The Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the catalytically inactive Cu(II) state.[3][7] A more reliable and common approach is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent.[1][3]

-

The Reducing Agent: Sodium ascorbate is the reductant of choice.[1][8][9] It efficiently reduces Cu(II) to the active Cu(I) state and scavenges dissolved oxygen, which helps prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1][10]

-

The Ligand: The use of a chelating ligand is highly recommended to stabilize the active Cu(I) species, prevent its disproportionation or oxidation, and increase its solubility.[6][7][11] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are excellent choices.[7][8][12] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is commonly employed.[7] Ligands can significantly accelerate the reaction rate.[11]

-

Solvent System: The CuAAC reaction is famously versatile and can be performed in a wide range of solvents, including water, t-BuOH/H₂O mixtures, DMF, DMSO, and THF.[1][13] The choice often depends on the solubility of the substrates. Aqueous systems are often preferred as they can accelerate the reaction.[1][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne (e.g., Phenylacetylene) on a 1.0 mmol scale.

Safety First: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mg/mmol) | Molar Eq. |

| This compound | 137.12 | 137.1 mg / 1.0 mmol | 1.0 |

| Phenylacetylene | 102.14 | 107.2 mg / 1.05 mmol | 1.05 |

| CuSO₄·5H₂O | 249.68 | 12.5 mg / 0.05 mmol | 0.05 (5 mol%) |

| Sodium L-Ascorbate | 198.11 | 19.8 mg / 0.10 mmol | 0.10 (10 mol%) |

| THPTA Ligand | 434.48 | 21.7 mg / 0.05 mmol | 0.05 (5 mol%) |

| Solvent (t-BuOH/H₂O 1:1) | - | 10 mL | - |

Step-by-Step Procedure

-

Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (137.1 mg, 1.0 mmol) and the terminal alkyne (107.2 mg, 1.05 mmol).

-

Dissolution: Add 10 mL of a 1:1 mixture of tert-butanol and deionized water. Stir the mixture at room temperature until all reagents are fully dissolved.

-

Catalyst/Ligand Premix: In a separate small vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 1 mL of deionized water. The solution should turn a light blue color. It is good practice to premix the copper and ligand before adding them to the main reaction.[9]

-

Addition of Catalyst: Add the catalyst/ligand solution from the vial to the main reaction flask.

-

Initiation: Prepare a fresh solution of sodium ascorbate (19.8 mg, 0.10 mmol) in 1 mL of deionized water. Add this solution dropwise to the reaction flask. The reaction is typically initiated upon the addition of the ascorbate.[7][9]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. A typical solvent system for TLC might be ethyl acetate/hexane.

-

Reaction Time: The reaction is often complete within 1-4 hours, but can be left to stir overnight if necessary.[12]

Work-up and Purification

-

Quenching: Once the reaction is complete, dilute the mixture with 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of EDTA (1 x 20 mL) to chelate and remove residual copper salts, followed by a wash with brine (1 x 20 mL).[14]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(4-fluorophenyl)-4-phenyl-1H-1,2,3-triazole.[15]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from setup to the final purified product.

Caption: A streamlined workflow for the CuAAC synthesis of a 1,2,3-triazole.

References

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

-

The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]

-

THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar. Available at: [Link]

-

Na-Ascorbate. baseclick. Available at: [Link]

-

Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

-

Copper click chemistry mechanism unravelled. Research Features. Available at: [Link]

-

Copper(I) - Fürth lab. Fürth lab. Available at: [Link]

-

Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. Available at: [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

-

Evaluation and application of click reaction. ResearchGate. Available at: [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

-

New Strategy for the Preparation of Clickable Peptides and Labeling with 1-(Azidomethyl)-4-[18F]-fluorobenzene for PET. Bioconjugate Chemistry. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

-

A practical flow synthesis of 1,2,3-triazoles. National Center for Biotechnology Information. Available at: [Link]

-

Fluorinated azides click to make triazoles. Chemical & Engineering News. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Na-Ascorbate [baseclick.eu]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Photoaffinity Labeling with p-Fluorophenyl Azide (PFPA)

Abstract & Core Value Proposition

Photoaffinity labeling (PAL) is a definitive method for mapping transient protein-ligand interactions and identifying orphan receptor binding sites. While phenyl azides are the historical standard for PAL, they suffer from low crosslinking efficiency due to rapid ring expansion into non-reactive ketenimines.

This guide details the use of ** p-fluorophenyl azide (PFPA)**.[1][2] The introduction of a fluorine atom at the para position stabilizes the nitrene intermediate and blocks ring expansion, significantly increasing C-H insertion efficiency. This protocol provides a self-validating workflow for using PFPA probes to capture low-affinity interactions with high spatial resolution.

Scientific Foundation: The Fluorine Advantage

To design effective experiments, one must understand the photochemistry that dictates yield.

The Problem with Standard Phenyl Azides

Upon UV irradiation, a standard phenyl azide loses nitrogen (

The PFPA Solution

The p-fluorine substituent exerts an electronic effect that destabilizes the transition state required for ring expansion. Consequently, the singlet nitrene undergoes intersystem crossing to a triplet nitrene or reacts directly, favoring insertion into neighboring C-H or N-H bonds. This results in a "cleaner" reaction with higher specific crosslinking yields (Keana & Cai, 1990).

Mechanistic Pathway Visualization

Figure 1: The chemical advantage of PFPA. The fluorine atom (not shown in text) inhibits the wasteful ring expansion pathway, funneling energy into the desired protein crosslinking reaction.

Experimental Design & Probe Considerations

Probe Architecture

A successful PFPA probe consists of three functional modules:

-

Selectivity Module: The ligand or drug pharmacophore that binds the target protein.

-

Photoreactive Module: The PFPA moiety.[1][2][3] Crucial: It must be placed in a region of the ligand known to tolerate modification without destroying binding affinity (refer to SAR data).

-

Reporter Module (Optional): A biotin tag or alkyne handle (for Click chemistry) to facilitate downstream enrichment.

The "Self-Validating" Control Strategy

Trustworthiness in PAL data comes from controls. Every experiment must include a Competition Assay .

-

Sample A (Experimental): Protein + PFPA-Probe.

-

Sample B (Competition Control): Protein + PFPA-Probe + 100x excess of non-photoactive "cold" ligand.

-

Logic: If the labeling is specific to the active site, the cold ligand will displace the probe, and the signal in Sample B will disappear. If the signal remains, the labeling is non-specific (artifact).

Comprehensive Protocol

Phase 1: Preparation

Reagents:

-

Target Protein (purified or in lysate).

-

PFPA-Probe (dissolved in DMSO; keep stock >10 mM).

-

Competition Ligand (unlabeled parent compound).

-

Buffer: PBS or HEPES (pH 7.4). Avoid Tris or buffers with high nucleophile content if possible, though PFPA is robust.

Equipment:

-

UV Lamp: 254 nm (short-wave) or 302/312 nm (mid-wave).

-

Note: 254 nm is highly efficient for PFPA but damages proteins over time. 312 nm is gentler but may require longer exposure.

-

-

96-well plate (clear bottom, quartz preferred for 254 nm) or microcentrifuge tubes (caps open).

Phase 2: Binding Equilibrium (Dark Step)

Strictly perform in low light or amber tubes.

-

Dilute Protein: Adjust protein concentration to 0.5 – 1.0 mg/mL (approx. 10–20 µM).

-

Add Probe: Add PFPA-probe to a final concentration of 1–10 µM.

-

Constraint: Keep final DMSO concentration < 1% to avoid protein denaturation.

-

-

Setup Control: In a separate tube, pre-incubate protein with 100–500 µM "cold" ligand for 15 mins before adding the PFPA-probe.

-

Incubate: Allow samples to equilibrate for 30–60 minutes on ice (4°C). This ensures the probe occupies the binding pocket.

Phase 3: Photoactivation (The Critical Step)

-

Geometry: Place samples 2–5 cm from the UV source. If using tubes, open caps to prevent plastic UV absorption. If using a plate, remove the lid.[4]

-

Cooling: Place the rack/plate on ice to prevent heating during irradiation.

-

Irradiation:

-

High Power (Rayonet/Stratalinker): 1–5 minutes.

-

Handheld Lamp (6 Watt): 10–20 minutes.

-

-

Quenching (Optional): While PFPA reacts fast, adding a quench buffer (e.g., excess BSA or DTT) can scavenge any remaining radical species, though the nitrene lifetime is nanoseconds.

Phase 4: Downstream Analysis

Workflow Visualization:

Figure 2: Experimental workflow.[5] The denaturation step is critical to prove that the interaction is covalent and not just strong affinity.

Protocol A: In-Gel Fluorescence / Western Blot

-

Add SDS-PAGE loading buffer (reducing) to samples.

-

Boil for 5 mins (95°C).

-

Run SDS-PAGE.

-

Detection: If probe has a fluorophore, image gel directly. If Biotin, transfer to membrane and probe with Streptavidin-HRP.

Protocol B: Mass Spectrometry (Site Identification)

-

Digest crosslinked protein with Trypsin.

-

Analyze via LC-MS/MS.[6]

-

Bioinformatics: Search for a dynamic modification equal to the mass of the probe (minus

).-

Note: Look for mass shift:

.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Labeling Observed | UV wavelength mismatch | Ensure lamp emits at ~254-300 nm. Glass/plastic may block UV; use quartz or open tubes. |

| Low Binding Affinity | The probe | |

| High Background (Smearing) | Non-specific "random" insertion | Decrease probe concentration. Reduce irradiation time. Add scavenger protein (BSA) outside the binding pocket. |

| Competition Control Fails | Irreversible binding | Ensure the "cold" competitor is added before the probe. |

| Protein Precipitation | UV damage or Aggregation | Keep samples on ice during UV. Reduce irradiation time. |

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[3][7] The Journal of Organic Chemistry. [Link][7]

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron. [Link]

-

Das, J. (2011).[8] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. (Provides comparative context for Azides vs Diazirines). [Link]

Sources

- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 6. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

Application Notes and Protocols: Functionalization of Alkyne-Modified Surfaces with p-Fluorophenyl Azide

Introduction: Precision Engineering of Surfaces with Click Chemistry

The ability to precisely control the chemical composition of a surface is paramount in fields ranging from biomedical engineering and diagnostics to materials science and drug development. The functionalization of surfaces with specific molecules allows for the creation of tailored interfaces that can interact with their environment in a predictable and controlled manner. Among the myriad of chemical strategies for surface modification, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful and versatile tool.[1][2][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions with minimal byproducts.[1][2][3]

This application note provides a comprehensive guide to the functionalization of alkyne-modified surfaces using p-fluorophenyl azide. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-proven protocols for surface preparation and functionalization, and discuss the unique advantages conferred by the use of a fluorinated azide. This guide is intended for researchers, scientists, and drug development professionals seeking to create well-defined, functional surfaces for a variety of applications.

The Power of Fluorination: Advantages of p-Fluorophenyl Azide

While a wide array of azides can be employed in click chemistry, p-fluorophenyl azide and its perfluorophenyl azide (PFPA) counterparts offer distinct advantages. The fluorine atoms are not merely passive substituents; they introduce unique properties that can be leveraged for advanced applications:

-

Orthogonal Reactivity: Perfluorophenyl azides are not limited to CuAAC reactions. They can be activated by light (photolysis) or heat (thermolysis) to form highly reactive nitrene intermediates, which can then react with a wide range of chemical bonds on a surface.[4] This provides an alternative, catalyst-free method for surface functionalization.

-

¹⁹F NMR as a Characterization Tool: The presence of fluorine provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy. This can be particularly useful for characterizing the successful immobilization of the azide onto the surface, especially when other spectroscopic methods are challenging.

-

Modulation of Physicochemical Properties: The incorporation of fluorine can alter the surface energy, hydrophobicity, and electronic properties of the modified surface, which can be beneficial in applications such as creating low-fouling surfaces or tuning the performance of electronic devices.[5]

-

Enhanced Reactivity in Certain Contexts: In some cases, the electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the azide in cycloaddition reactions.[6]

Reaction Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[2][7]

The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne on the surface to form a copper acetylide intermediate.[1]

-

Coordination of the Azide: The azide, in this case, p-fluorophenyl azide, coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[1]

To enhance the reaction rate and prevent the disproportionation of the Cu(I) catalyst, a stabilizing ligand is often employed.[8] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used ligands that accelerate the reaction and protect the catalyst from oxidation.[9][10]

Caption: A general experimental workflow for surface functionalization via CuAAC.

Detailed Protocols

Protocol 1: Preparation of Alkyne-Terminated Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a well-ordered alkyne-terminated SAM on a gold surface, which serves as the foundation for the subsequent click reaction. [11][12] Materials:

-

Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

-

11-Mercapto-1-undecyne (or other suitable alkyne-terminated thiol)

-

200-proof ethanol (anhydrous)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution must be exercised when handling piranha solution. Rinse the substrates extensively with deionized water and then with ethanol. Dry the substrates under a stream of nitrogen.

-

Thiol Solution Preparation: In a clean glass vial, prepare a 1 mM solution of the alkyne-terminated thiol in anhydrous ethanol.

-

SAM Formation: Immerse the clean, dry gold substrates into the thiol solution. To minimize oxidation, it is recommended to purge the vial with nitrogen before sealing. [11]4. Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer. 5. Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-covalently bound thiols.

-

Drying: Dry the alkyne-modified substrates under a stream of nitrogen.

-

Initial Characterization (Optional but Recommended): Before proceeding with the click reaction, it is advisable to characterize the alkyne-terminated surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) to confirm the successful formation of the SAM.

Protocol 2: CuAAC Functionalization with p-Fluorophenyl Azide

This protocol details the "click" reaction to covalently attach p-fluorophenyl azide to the prepared alkyne-terminated surface. [13] Materials:

-

Alkyne-modified substrate (from Protocol 1)

-

p-Fluorophenyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or a water-soluble analog

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Phosphate-buffered saline (PBS) or another suitable buffer

Catalyst Solution Preparation (to be prepared fresh):

-

Copper/Ligand Stock: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of TBTA in a suitable solvent (e.g., DMSO/water mixture).

-

Reducing Agent Stock: Prepare a 100 mM solution of sodium L-ascorbate in deionized water.

Reaction Procedure:

-

Prepare the Reaction Mixture: In a clean container, combine the buffer, the p-fluorophenyl azide solution (e.g., 1-10 mM final concentration), and the copper/ligand stock solution.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to the catalytically active Cu(I). The final concentrations in the reaction mixture are typically in the range of:

-

p-Fluorophenyl azide: 1-10 mM

-

CuSO₄: 0.1-1 mM

-

TBTA: 0.5-5 mM

-

Sodium Ascorbate: 1-5 mM

-

-

Immerse the Substrate: Immediately immerse the alkyne-modified substrate into the reaction mixture.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction time can be optimized based on the specific substrates and desired surface coverage. Gentle agitation can improve reaction efficiency.

-

Post-Reaction Rinsing: After the reaction is complete, remove the substrate and rinse it sequentially with deionized water, ethanol, and finally, dry it under a stream of nitrogen. This is a critical step to remove any unreacted reagents and the copper catalyst.

Surface Characterization

Verifying the successful functionalization of the surface is a critical step. A combination of surface-sensitive analytical techniques should be employed:

| Technique | Purpose | Expected Outcome for Successful Functionalization |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of a Fluorine (F 1s) peak and an increase in the Nitrogen (N 1s) signal after the click reaction. [5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface. | Disappearance or significant reduction of the alkyne C≡C-H stretch (around 3300 cm⁻¹) and the appearance of characteristic peaks for the triazole ring and the fluorophenyl group. |

| Contact Angle Goniometry | To measure the hydrophobicity/hydrophilicity of the surface. | A change in the water contact angle is expected, reflecting the change in the surface chemistry after the attachment of the p-fluorophenyl azide moiety. [5] |

| Atomic Force Microscopy (AFM) | To visualize the surface topography. | Can reveal changes in surface morphology and roughness after functionalization, although it does not provide direct chemical information. |

Troubleshooting and Expert Insights

-

Low Reaction Efficiency:

-

Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxidation. Ensure that the sodium ascorbate solution is freshly prepared and that the reaction is not unnecessarily exposed to air. [14]Increasing the concentration of the ligand can also help protect the catalyst. * Impure Reagents: Use high-purity solvents and reagents. Impurities can poison the catalyst or interfere with the reaction.

-

-

Non-Specific Adsorption:

-

Inadequate Rinsing: Thoroughly rinse the surface after the reaction to remove any physisorbed molecules.

-

Surface Fouling: If working with biological molecules, consider using a background of oligo(ethylene glycol) or similar bio-inert moieties to minimize non-specific protein adsorption. [13]* Safety Considerations:

-

Organic azides can be explosive, especially small, low-molecular-weight azides. While p-fluorophenyl azide is generally stable, it should be handled with appropriate care in a well-ventilated fume hood. Avoid heat, shock, and friction.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conclusion

The functionalization of alkyne-modified surfaces with p-fluorophenyl azide via the copper-catalyzed azide-alkyne cycloaddition is a robust and highly efficient method for creating well-defined, functional interfaces. The unique properties of the fluorinated azide offer additional advantages for characterization and tuning of surface properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and reproducibly engineer surfaces for a wide range of advanced applications in science and technology.

References

-

Liu, L. H., & Yan, M. D. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Chen, Y. C., et al. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers, 14(2), 235. [Link]

-

Gondran, C., et al. (2007). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. Soft Matter, 3(8), 1022-1029. [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

-

Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 10142-10146. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Hein, J. E., et al. (2016). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition, 55(3), 1032-1036. [Link]

-

Keana, J. F., & Cai, S. X. (1990). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 1(1), 37-43. [Link]

-

V, A., et al. (2016). Covalent Functionalization of GaP(110) Surfaces via a Staudinger-Type Reaction with Perfluorophenyl Azide. The Journal of Physical Chemistry C, 120(46), 26449–26456. [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

-

Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. [Link]

-

Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 10142-10146. [Link]

-

ResearchGate. (n.d.). Surface Functionalization by Strain-Promoted Alkyne-Azide Click Reactions. [Link]

-

Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1357. [Link]

-

Poloukhtine, A., et al. (2009). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Journal of the American Chemical Society, 131(42), 15112–15113. [Link]

-

Díaz, D. D., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 194. [Link]

-

Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1357. [Link]

-

Weiss, E. A., et al. (2006). Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate. Journal of the American Chemical Society, 128(13), 4323–4331. [Link]

-

Weiss, E. A., et al. (2006). Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate. Journal of the American Chemical Society, 128(13), 4323–4331. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated azides click to make triazoles [uochb.cz]

- 7. jenabioscience.com [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction | MDPI [mdpi.com]

- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111) Substrate [dash.harvard.edu]

- 12. scispace.com [scispace.com]

- 13. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 1-Azido-4-fluorobenzene Storage & Stability

Status: Active Security Level: Laboratory Safety Level 2/3 (High Energy Compound) Last Updated: February 22, 2026

Executive Summary: The Stability Paradox

1-Azido-4-fluorobenzene (CAS: 3296-02-4) is a high-energy aryl azide used frequently in photoaffinity labeling and "click" chemistry.

The Critical Warning:

This molecule defies the standard safety "Rule of Six" (which suggests a Carbon/Nitrogen ratio

-

Carbon Count: 6

-

Nitrogen Count: 3

-

C/N Ratio: 2.0

Because the ratio is < 3 , this compound is thermodynamically unstable. It possesses a high potential for explosive decomposition if subjected to heat, light, or mechanical shock.[1][2][3] While the aromatic ring provides some kinetic stability compared to aliphatic azides, it must be treated as a potential explosive , particularly in its neat (pure) form.

Core Storage Directives (The "Golden Rules")

Failure to adhere to these parameters typically results in denitrogenation (loss of

A. Temperature: The Kinetic Brake

-

Requirement: Store at -20°C (-4°F) or lower.

-

Why: Thermal energy accelerates the unimolecular decomposition of the azide moiety into a reactive nitrene (

) and nitrogen gas ( -

Alert: Do NOT store in a standard refrigerator (4°C) for periods exceeding 2 weeks.

B. Photoprotection: The Nitrene Trigger

-

Requirement: Amber glass vials wrapped in aluminum foil.

-

Why: Aryl azides are designed to be photolabile. UV and visible light absorption triggers the ejection of

to form a singlet nitrene. This is the mechanism of its utility in labeling, but during storage, it is a degradation pathway.

C. Physical State: The Dilution Safety Factor

-

Recommendation: Store as a solution (0.5 M to 1.0 M) in MTBE (Methyl tert-butyl ether) or Dichloromethane , rather than neat oil/solid.

-

Why: Dilution acts as a thermal heat sink. If a single molecule decomposes, the solvent absorbs the energy, preventing a chain reaction (propagation) that leads to detonation.

D. Material Compatibility

-

APPROVED: Borosilicate Glass, Teflon (PTFE), HDPE.

-

FORBIDDEN: Metals (Copper, Lead, Brass), Ground Glass Joints.

-

Why: Azides react with heavy metals to form heavy metal azides (e.g., Copper Azide), which are extremely sensitive primary explosives. Ground glass joints generate friction, which can trigger detonation in high-energy azides.

Workflow Visualization

Storage Decision Logic

The following diagram illustrates the decision matrix for receiving and storing this compound to maximize safety and longevity.

Caption: Decision tree for safe intake and storage. Note the critical step of diluting neat material.

Troubleshooting Guide

Scenario 1: "The liquid has turned from colorless to yellow/brown."

-

Diagnosis: Azo-Dimerization / Polymerization.

-

Mechanism: Thermal or photochemical decomposition has generated nitrenes. These electrophilic species have attacked undecomposed azide molecules or the solvent, forming azo dimers (

) or polymeric tars. -

Solution:

-

Do not use. The concentration is unknown, and the byproducts may be unstable.

-

Dispose of via the chemical destruction protocol (see Section 6).[1]

-

Scenario 2: "I hear a 'pop' or hiss when opening the vial."

-

Diagnosis: Nitrogen (

) Pressure Buildup. -

Mechanism:

. The accumulation of nitrogen gas in the headspace indicates active decomposition. -

Immediate Action:

-

Vent the vial inside a fume hood behind a blast shield.

-

Check the storage temperature (likely too warm).

-

If the pressure was significant, the compound purity is compromised.

-

Scenario 3: "Precipitate has formed in my stored solution."

-

Diagnosis: Formation of insoluble azo-compounds or impurities.

-

Mechanism: While this compound is soluble in organic solvents, its degradation products (azo-benzenes) often have different solubility profiles and may crash out.

-

Solution: Filter the solution (using a plastic/Teflon filter, never sintered glass due to friction risk) and re-check concentration via HPLC/NMR.

Scientific Rationale: The Decomposition Pathway

Understanding the mechanism is vital for safety. The primary danger is the formation of the Nitrene .

Caption: The irreversible decomposition pathway releasing Nitrogen gas and reactive Nitrenes.

The "Rule of Six" Analysis

The stability of organic azides is empirically estimated by the ratio of Carbon (

For this compound (

FAQ: Specific User Scenarios

Q: Can I ship this compound on dry ice? A: Yes, and you must . Shipping at ambient temperature will lead to significant degradation and potential pressurization of the shipping vessel. Ensure the vial is taped (to prevent loosening due to vibration) and double-bagged.

Q: Can I use a rotary evaporator to concentrate the solution? A: Extreme Caution Required. Do not heat the water bath above 25°C. Do not concentrate to dryness. Leaving a film of neat this compound on the flask wall creates a high surface area for shock sensitivity. Always leave a small amount of solvent [3].

Q: How do I dispose of old/decomposed material? A: Do not throw it in the general organic waste.

-

Chemical Destruction Method: Dilute the azide to <5% in a solvent. Slowly add a solution of Sodium Nitrite (

) and dilute Sulfuric Acid ( -

Warning: This releases toxic gases; perform strictly in a fume hood.

References

-

University of Pittsburgh, EH&S. (2013).[1] Safe Handling of Azides.[1][2][3][4][7] Retrieved from [Link]

- Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Discusses the stability and reactivity of aryl azides).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text on azide handling and cycloaddition risks).

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. uvic.ca [uvic.ca]

- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Azide - Wikipedia [en.wikipedia.org]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Technical Support Center: Troubleshooting Low Labeling Efficiency with p-Fluorophenyl Azide

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and resolve challenges related to low labeling efficiency when using p-fluorophenyl azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency with p-fluorophenyl azide is unexpectedly low. I thought the electron-withdrawing fluorine might be inhibiting the reaction. Is this the case?

This is a common and logical first thought. However, experimental evidence suggests that aryl azides with electron-withdrawing substituents, such as fluorine, are often more reactive in CuAAC reactions than their alkyl azide counterparts. The fluorine atom can enhance the electrophilic character of the azide, making it more susceptible to cycloaddition.[1] Therefore, it is highly probable that the root cause of low efficiency lies not with the inherent reactivity of p-fluorophenyl azide itself, but with the optimization of the catalytic system and reaction conditions.

The primary areas to investigate are:

-

The Health of Your Copper(I) Catalyst: The CuAAC reaction is strictly dependent on the Cu(I) oxidation state.[2][3]

-

Reaction Component Integrity & Stoichiometry: The purity and concentration of all reagents are critical.

-

Environmental & Substrate-Specific Factors: Oxygen contamination, inhibitory functional groups, and steric hindrance can all play a role.

Q2: How can I be sure my copper catalyst is active? I'm seeing inconsistent results between experiments.

Inconsistent efficiency is a classic symptom of a compromised catalyst system. The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen, which is a primary failure point in many experiments.

Core Directive: Protect and Maintain the Cu(I) State.

Here’s how to troubleshoot your catalyst system:

-

Source of Copper: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are often unstable. A more robust and common method is to generate Cu(I) in situ from a stable Cu(II) precursor (e.g., CuSO₄) using a reducing agent.[3][4]

-

Choice and Quality of Reducing Agent: Sodium ascorbate is the most common and effective reducing agent for this purpose. Always use a fresh, high-quality stock solution, as it can degrade over time, especially in solution.

-

The Critical Role of Ligands: Copper-coordinating ligands are essential for stabilizing the Cu(I) oxidation state, increasing catalyst solubility, and accelerating the reaction rate.[2][5] For aqueous or semi-aqueous systems, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.

-

Oxygen Exclusion: This cannot be overstated. Degas all your solvents and buffers thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and high yield.

The following diagram illustrates the central role of the catalyst and the factors that can lead to its deactivation.

Caption: Factors influencing the state of the copper catalyst in CuAAC reactions.

Q3: I suspect an issue with one of my reagents. What is the most effective way to test the activity of each component?

A systematic component-check reaction is the most reliable method. This involves running a simplified, small-scale control reaction with known, highly reactive partners to validate each part of your experimental setup.

Protocol: Small-Scale Test Reaction for Component Validation

This protocol uses simple, commercially available reagents to confirm that your catalyst system, solvent, and general procedure are sound before committing your valuable biomolecule.

Materials:

-

Model Azide: Benzyl Azide

-

Model Alkyne: Phenylacetylene

-

Copper Source: Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing Agent: Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Ligand: THPTA solution (e.g., 50 mM in water)

-

Solvent: Your planned reaction solvent (e.g., PBS, DMF, or a mixture)

-

Analysis: Thin Layer Chromatography (TLC) plate and appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

Procedure:

-

Setup: To a microcentrifuge tube, add the solvent (e.g., 500 µL).

-

Degas: Bubble argon or nitrogen through the solvent for 10-15 minutes.

-

Add Reagents: Under an inert atmosphere, add the following:

-

Benzyl Azide (1 equivalent, e.g., 5 µL of a 100 mM stock)

-

Phenylacetylene (1 equivalent, e.g., 5 µL of a 100 mM stock)

-

THPTA solution (1 equivalent relative to copper, e.g., 1 µL of 50 mM stock)

-

CuSO₄ solution (0.1 equivalents, e.g., 0.5 µL of 50 mM stock)

-

-

Initiate: Add the freshly prepared Sodium Ascorbate solution (2 equivalents relative to copper, e.g., 0.5 µL of 1 M stock) to start the reaction.

-

Monitor: After 30 minutes at room temperature, spot the reaction mixture on a TLC plate alongside spots of the starting benzyl azide and phenylacetylene.

-

Analyze: Develop the TLC plate. A successful reaction will show the consumption of starting materials and the appearance of a new, lower Rf spot corresponding to the triazole product.

Interpreting the Results:

-

Successful Reaction: Your catalyst system (Copper, Ligand, Reductant) and solvent are active and suitable for click chemistry. The problem likely lies with your specific p-fluorophenyl azide or alkyne-modified biomolecule.

-